molecular formula C13H21F3N4O4S2 B2451821 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane CAS No. 1903692-08-9

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane

Cat. No.: B2451821
CAS No.: 1903692-08-9
M. Wt: 418.45
InChI Key: XWLOYJIFPXBUEZ-UHFFFAOYSA-N
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Description

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H21F3N4O4S2 and its molecular weight is 418.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stability

  • Synthesis of Diazotransfer Reagents: A study by Goddard-Borger & Stick (2007) details the synthesis of a diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, which is comparable to triflyl azide in its ability to act as a "diazo donor" (Goddard-Borger & Stick, 2007).
  • Stability of Diazotransfer Reagents: Potter et al. (2016) updated the synthesis of imidazole-1-sulfonyl azide hydrogen sulfate, emphasizing its stability and suitability as a diazo-transfer reagent (Potter et al., 2016).

Chemical Properties and Reactivity

  • Reactivity in Multicomponent Synthesis: Banfi et al. (2007) explored the synthesis of diazepane systems, which involved a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, showcasing the reactivity of related compounds (Banfi et al., 2007).
  • Formation of Complex Compounds: The work by Plancquaert et al. (1996) on 2-Phenylthio-3,3,3-trifluoropropene and its derivatives demonstrates the potential of such compounds in forming complex molecular structures through reactions with diazo compounds (Plancquaert et al., 1996).

Applications in Molecular Modification

  • Modification of Peptides and Proteins: Buchta & Fridkin (1985) discussed the use of dansyl derivatives for coupling to the imidazole moiety of histidine and phenolic ring of tyrosine in peptides and proteins, highlighting a potential application in molecular biology (Buchta & Fridkin, 1985).

Analytical Applications

  • Electrospray Ionization-Collision-Induced Dissociation Studies: Podjava et al. (2011) investigated the mass spectrometric properties of (1,2-dimethyl-1H-imidazol-3-ium-3-yl)-alkane-1-sulfonates, which is closely related to the compound , under electrospray ionization conditions (Podjava et al., 2011).

Catalysis and Synthesis

  • Manganese(III) Catalyzed Epoxidation: A study by Sankaralingam & Palaniandavar (2014) on manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, illustrates their role in catalyzing epoxidation reactions (Sankaralingam & Palaniandavar, 2014).

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N4O4S2/c1-11-17-12(10-18(11)2)26(23,24)20-6-3-5-19(7-8-20)25(21,22)9-4-13(14,15)16/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLOYJIFPXBUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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